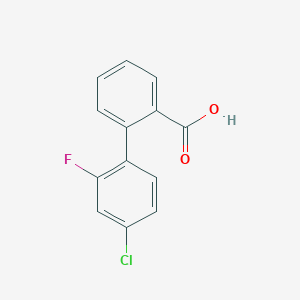

2-(4-Chloro-2-fluorophenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Chloro-2-fluorophenyl)benzoic acid” is a chemical compound with the CAS Number: 1518644-27-3 . It has a molecular weight of 250.66 and its IUPAC name is 4’-chloro-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H8ClFO2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) . This indicates the presence of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 250.66 . The compound’s InChI code is 1S/C13H8ClFO2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) .Applications De Recherche Scientifique

Chemical Synthesis and Recyclability :2-(4-Chloro-2-fluorophenyl)benzoic acid, as a derivative of benzoic acid, may find applications similar to those of other benzoic acid derivatives. For instance, benzoic acid derivatives like 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid are used as recyclable hypervalent iodine reagents in the vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The reactivity of these reagents is generally similar to dichloroiodobenzene, and their reduced forms can be easily separated from the reaction mixture for reagent regeneration (Yusubov, Drygunova, & Zhdankin, 2004).

Catalyst Development in Polymer Synthesis :Benzoic acid derivatives are utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of various compounds, leading to the development of block and tristar copolymers. This demonstrates their role in facilitating complex polymerization reactions and material synthesis (Mayershofer, Nuyken, & Buchmeiser, 2006).

Fluorescence Emission in Polymer-Rare Earth Complexes :Studies have shown that benzoic acid derivatives like 4-(Chloromethyl) benzoic acid (CMBA) can bond onto the side chains of polystyrene, leading to the formation of aryl carboxylic acid-functionalized polystyrenes used in rare earth metal complexes. These complexes exhibit strong fluorescence emission, demonstrating potential applications in materials science and optical technologies (Gao, Fang, & Men, 2012).

Antiviral Applications and Halogen Bonds :2-Chloro-4-nitrobenzoic acid, another benzoic acid derivative, is known for its antiviral properties, particularly in HIV treatment. The study of its molecular salts highlights the importance of halogen bonds in these compounds, potentially indicating similar interactions in this compound derivatives (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Role in Synthesis of Antibacterial Agents :Fluorinated phenyl groups, similar to those in this compound, are used in synthesizing new biologically active molecules with potential antibacterial properties. This implies possible applications of this compound in the development of new antibacterial agents (Holla, Bhat, & Shetty, 2003).

General Uses in Food and Cosmetics :Benzoic acid and its derivatives are used as preservatives and flavoring agents in food, cosmetics, and pharmaceutical products. They are naturally present in plant and animal tissues and can be produced by microorganisms, indicating the broad scope of applications for derivatives like this compound (del Olmo, Calzada, & Nuñez, 2017).

Organic Synthesis and Medicinal Chemistry :The versatility of benzoic acid in organic synthesis, as seen in directed lithiation and other chemical reactions, suggests potential for this compound in medicinal chemistry and organic synthesis (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chloro-2-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDOZHUPIWPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1518644-27-3 |

Source

|

| Record name | 2-(4-chloro-2-fluorophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)

![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)

![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide](/img/structure/B2669934.png)

![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)

![Spiro[chromene-2,3'-pyrrolidine] hydrochloride](/img/structure/B2669944.png)